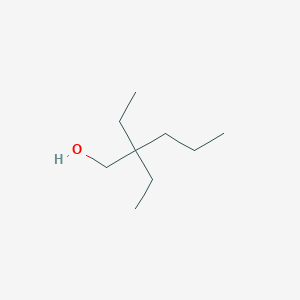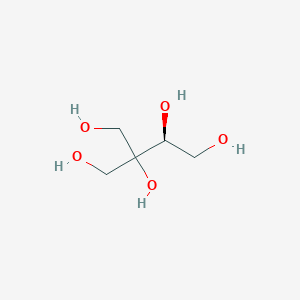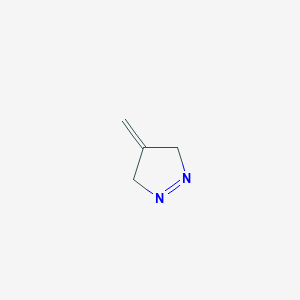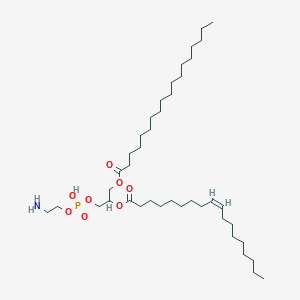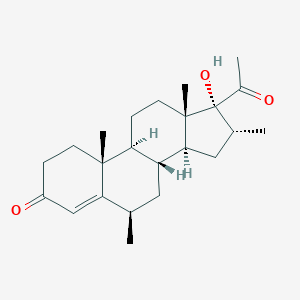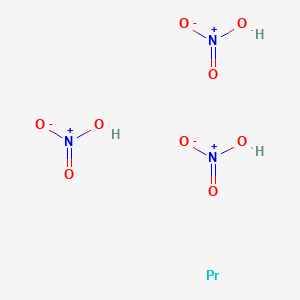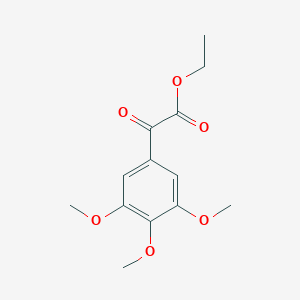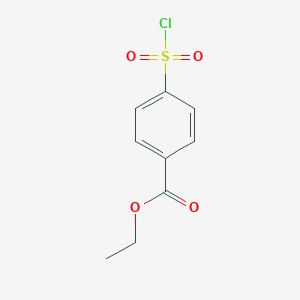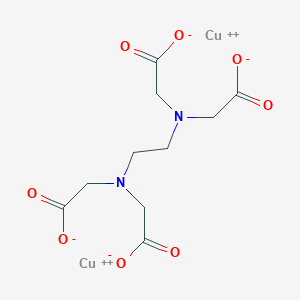
Ethylenediaminetetraacetic acid copper salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid copper salt (EDTA-Cu) is a chelating agent that is widely used in scientific research. It is a complex of copper ion with EDTA, a polydentate ligand that can bind to metal ions with high affinity. EDTA-Cu has been extensively studied for its ability to sequester copper ions, which makes it useful in a variety of applications, including analytical chemistry, biochemistry, and biotechnology.
Mechanism Of Action
Ethylenediaminetetraacetic acid copper salt binds to copper ions through its four carboxylic acid groups and two amine groups. The complexation reaction is reversible, and the stability of the complex depends on the pH and concentration of copper ions in the solution. Ethylenediaminetetraacetic acid copper salt can also bind to other metal ions, such as zinc, nickel, and lead, but with lower affinity.
Biochemical And Physiological Effects
Ethylenediaminetetraacetic acid copper salt has been shown to have both positive and negative effects on biological systems. On one hand, it can inhibit the activity of copper-dependent enzymes, which can lead to oxidative stress and cell damage. On the other hand, it can protect cells from copper toxicity by sequestering excess copper ions and preventing their accumulation in tissues.
Advantages And Limitations For Lab Experiments
Ethylenediaminetetraacetic acid copper salt has several advantages as a chelating agent in lab experiments, including:
1. High affinity for copper ions: Ethylenediaminetetraacetic acid copper salt can effectively remove copper ions from solutions and biological samples.
2. Stability and solubility: Ethylenediaminetetraacetic acid copper salt is stable and soluble in water, which makes it easy to handle and store.
3. Versatility: Ethylenediaminetetraacetic acid copper salt can be used in a variety of applications, from analytical chemistry to biotechnology.
However, there are also some limitations to the use of Ethylenediaminetetraacetic acid copper salt, including:
1. Non-specific binding: Ethylenediaminetetraacetic acid copper salt can bind to other metal ions besides copper, which can interfere with some experiments.
2. pH and temperature sensitivity: The stability of Ethylenediaminetetraacetic acid copper salt complex depends on the pH and temperature of the solution, which can affect the accuracy and reproducibility of some experiments.
3. Toxicity: Ethylenediaminetetraacetic acid copper salt can be toxic to cells at high concentrations, which can limit its use in some biological assays.
Future Directions
There are several future directions for the research and development of Ethylenediaminetetraacetic acid copper salt, including:
1. Synthesis of modified EDTA ligands: The development of new EDTA ligands with improved selectivity and affinity for copper ions could enhance the performance of Ethylenediaminetetraacetic acid copper salt in various applications.
2. Application in drug delivery: Ethylenediaminetetraacetic acid copper salt could be used as a carrier for drugs that require copper ions for their activity, such as anticancer agents.
3. Development of biosensors: Ethylenediaminetetraacetic acid copper salt could be used as a sensing element in biosensors for the detection of copper ions in environmental and biological samples.
In conclusion, Ethylenediaminetetraacetic acid copper salt is a versatile chelating agent that has been extensively studied for its ability to sequester copper ions. It has many applications in analytical chemistry, biochemistry, and biotechnology, but also has some limitations and potential toxic effects. Further research and development of Ethylenediaminetetraacetic acid copper salt and its derivatives could lead to new and improved applications in various fields.
Synthesis Methods
Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting copper sulfate with EDTA in a basic solution. The reaction produces a blue-colored complex that is soluble in water. The purity and stability of the complex can be improved by adjusting the pH and temperature of the reaction.
Scientific Research Applications
Ethylenediaminetetraacetic acid copper salt has been used in various scientific research applications, including:
1. Analytical chemistry: Ethylenediaminetetraacetic acid copper salt is used as a reagent for the determination of copper ions in aqueous solutions. The complex is stable and can be easily quantified using spectrophotometric or colorimetric methods.
2. Biochemistry: Ethylenediaminetetraacetic acid copper salt is used as a metal chelator to study the role of copper ions in biological systems. It has been shown to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase and cytochrome c oxidase.
3. Biotechnology: Ethylenediaminetetraacetic acid copper salt is used as a stabilizer for enzymes and proteins that require copper ions for their activity. The complex can protect these biomolecules from degradation and denaturation.
properties
CAS RN |
12276-01-6 |
|---|---|
Product Name |
Ethylenediaminetetraacetic acid copper salt |
Molecular Formula |
C10H12Cu2N2O8 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
dicopper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
InChI Key |
NVFXKYPPSRPHEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
synonyms |
Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




